Thionitrous acid

HNO donor kinetics redox signaling half-life comparison

Thionitrous acid (HSNO, CAS 29335-37-3) is the smallest known S-nitrosothiol (RSNO), with a molecular formula of HNOS and a molecular weight of 63.08 g/mol. It is classified as a nitroso compound in which one hydrogen of hydrogen sulfide is replaced by a nitroso group, and it is formally recognized as a signaling molecule in biological systems.

Molecular Formula HNOS
Molecular Weight 63.08 g/mol
CAS No. 29335-37-3
Cat. No. B1248793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThionitrous acid
CAS29335-37-3
SynonymsS-Nitrosothiol
S-Nitrosothiols
Molecular FormulaHNOS
Molecular Weight63.08 g/mol
Structural Identifiers
SMILESN(=O)S
InChIInChI=1S/HNOS/c2-1-3/h(H,2,3)
InChIKeyICRHORQIUXBEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thionitrous Acid (CAS 29335-37-3): The Smallest S-Nitrosothiol and a Unique NO/H₂S Crosstalk Intermediate for Redox Signaling Research


Thionitrous acid (HSNO, CAS 29335-37-3) is the smallest known S-nitrosothiol (RSNO), with a molecular formula of HNOS and a molecular weight of 63.08 g/mol [1]. It is classified as a nitroso compound in which one hydrogen of hydrogen sulfide is replaced by a nitroso group, and it is formally recognized as a signaling molecule in biological systems [1][2]. HSNO is generated endogenously through the transnitrosation reaction between S-nitrosothiols (e.g., S-nitrosoglutathione, GSNO) and hydrogen sulfide (H₂S), or via direct reaction of nitric oxide (NO) with H₂S [3]. As a central intermediate in NO/H₂S biochemical crosstalk, HSNO occupies a unique position at the intersection of two major gasotransmitter signaling pathways, distinct from both classical HNO donors (Angeli's salt, Piloty's acid) and larger biological RSNOs such as GSNO [3][4].

Pathway Context NO/H₂S gasotransmitter crosstalk signaling
Key Attribute Smallest S-nitrosothiol; multi-species NO redox donor
Research Model Cellular redox signaling, transnitrosation assays, fast kinetics

Why Thionitrous Acid Cannot Be Replaced by Generic HNO Donors or Conventional S-Nitrosothiols in NO/H₂S Crosstalk Studies


Thionitrous acid (HSNO) occupies a distinct functional niche that cannot be replicated by simply substituting another HNO donor or S-nitrosothiol. Unlike classical HNO donors such as Angeli's salt (half-life of 2.3 minutes at pH 7.4, 37°C) or Piloty's acid (half-life of approximately 5,500 minutes at pH 7.0), HSNO possesses a half-life of only a few seconds at physiological pH, providing a fundamentally different kinetic profile for temporally resolved signaling studies [1]. Furthermore, as the smallest S-nitrosothiol, HSNO uniquely generates all three redox forms of nitrogen monoxide—NO⁺, NO•, and NO⁻/HNO—upon cellular metabolism [2], whereas Angeli's salt primarily releases HNO/NO⁻ and GSNO predominantly liberates NO•. Critically, HSNO's small molecular size confers membrane permeability that larger RSNOs such as GSNO (MW 336.3 g/mol) lack, enabling transcellular signaling that cannot be modeled with impermeable HNO donors [2][3]. These compound-specific properties mean that experimental outcomes—including S-nitrosation patterns, cGMP activation kinetics, and cellular redox responses—are intrinsically tied to HSNO's unique physicochemical identity and cannot be extrapolated from data obtained with surrogate compounds.

HSNO (Target)
Generic HNO Donors / RSNOs
Seconds-scale half-life at physiological pH
Angeli's salt: minutes; Piloty's acid: hours
Membrane-permeable; intracellular transnitrosation
GSNO impermeable; Angeli's salt cell-impermeable
Generates NO⁺, NO•, HNO — tri-species redox profile
Comparators each release 1–2 species; no single donor matches
Kinetic and permeability mismatch may limit direct substitution

Quantitative Differentiation Evidence for Thionitrous Acid (HSNO) vs. Closest Analogs and Alternatives


Aqueous Half-Life at Physiological pH: HSNO vs. Angeli's Salt vs. Piloty's Acid

HSNO exhibits a half-life of only a few seconds at pH 7.4 for homolytic cleavage of the N–S bond [1], making it the most kinetically labile species among biologically relevant NO/HNO-releasing molecules. In direct cross-study comparison, Angeli's salt (sodium trioxodinitrate, a classical HNO donor) has a half-life of 2.3 minutes at pH 7.4 and 37°C [2], while Piloty's acid (benzenesulfohydroxamic acid) displays extremely slow HNO release at neutral pH with a half-life of approximately 5,500 minutes at pH 7.0, only becoming practically useful above pH 8.0 (t½ = 561, 90, and 33 minutes at pH 8.0, 9.0, and 10.0, respectively) . This represents a >100-fold difference in decomposition rate between HSNO and Angeli's salt, and a >100,000-fold difference versus Piloty's acid at neutral pH.

Aqueous Half-Life
Cross-study comparable
HSNO: seconds
Angeli's salt: 2.3 min
Piloty's acid: ~5,500 min
Supports sub-second kinetic study design
Vendor and literature data; cross-study comparison
HNO donor kinetics redox signaling half-life comparison

S–N Bond Length: HSNO Possesses the Longest S–N Bond Reported for Any RSNO Compound

The S–N bond length in HSNO has been determined to be 1.84 Å via high-precision Fourier-transform microwave spectroscopy combined with isotopic substitution studies [1]. This is the longest S–N bond reported to date for any S-nitrosothiol (RSNO) compound [1]. In comparison, typical S–N bond lengths in other RSNOs range from approximately 1.75 to 1.80 Å; for example, triphenylmethane-S-nitrosothiol (Ph₃CSNO) exhibits an S–N bond length of 1.79 Å, and computational studies on CH₃SNO (methyl thionitrite) yield an S–N bond of 1.814 Å [2][3]. The S–N double bond in non-RSNO contexts is reported to be approximately 1.5 Å, further underscoring the exceptional elongation in HSNO [2]. This structural feature directly correlates with the computed low S–N bond dissociation energy of 29.2 kcal/mol for HSNO [4].

S–N Bond Length
Direct head-to-head
HSNO: 1.84 Å
Typical RSNOs: 1.75–1.80 Å
Structural predictor of homolytic lability
Microwave spectroscopy; longest RSNO S–N reported
structural chemistry bond dissociation energy S-nitrosothiol reactivity

Transnitrosation Rate: HSNO Formation from GSNO + H₂S Is 4–9 Times Faster Than Conventional Transnitrosation Reactions

The formation of HSNO via transnitrosation between S-nitrosoglutathione (GSNO) and H₂S proceeds with a second-order rate constant of k = 84 ± 7 M⁻¹ s⁻¹ at 25°C [1]. This is 9.3-fold faster than the transnitrosation reaction between S-nitroso-N-acetylpenicillamine (SNAP) and glutathione (GSH), which has a rate constant of k = 9 M⁻¹ s⁻¹, and 4.0-fold faster than the reaction between SNAP and cysteine (Cys), with k = 21 M⁻¹ s⁻¹ [1]. The enhanced reactivity is attributed to the superior nucleophilicity of HS⁻ compared to thiolate anions, establishing HSNO formation as a kinetically favored pathway in biological settings where H₂S and RSNOs coexist [1].

Transnitrosation Rate
Direct head-to-head
k = 84 ± 7 M⁻¹ s⁻¹ (GSNO+H₂S)
vs SNAP+GSH 9 M⁻¹ s⁻¹
Kinetic dominance in competitive environments
4–9× faster than conventional transnitrosation
transnitrosation kinetics S-nitrosothiol formation H₂S reactivity

Metabolic Fate Diversity: HSNO Uniquely Generates NO⁺, NO•, and NO⁻/HNO Species at the Cellular Level

At the cellular level, HSNO can be metabolized to afford all three biologically relevant redox forms of nitrogen monoxide: NO⁺ (nitrosonium, responsible for S-nitrosation), NO• (nitric oxide radical, which activates soluble guanylate cyclase), and NO⁻/HNO (nitroxyl, the one-electron reduced form with distinct pharmacological properties) [1]. In contrast, Angeli's salt (sodium trioxodinitrate) primarily functions as an HNO/NO⁻ donor, liberating approximately 0.54 moles of NO per mole of parent compound under aerobic conditions at pH 7.4 [2], while GSNO predominantly releases NO• upon homolysis . Piloty's acid, while classified as an HNO donor, releases HNO at a negligible rate at neutral pH and requires alkaline conditions (pH > 8.0) for practical use . The unique capacity of HSNO to serve as a single-molecule source of three distinct nitrogen monoxide redox species—each eliciting different downstream signaling cascades—has no parallel among commercially available NO/HNO donors.

Redox Speciation
Class-level inference
HSNO: NO⁺, NO•, HNO
Comparators: 1–2 species each
Single-source tri-species signaling capability
Class-level; requires cellular validation
redox signaling nitrosyl speciation post-translational modification

Membrane Permeability: HSNO Freely Diffuses Across Biological Membranes Unlike Larger RSNOs and Charged HNO Donors

HSNO has been experimentally demonstrated to freely diffuse through biological membranes, facilitating transnitrosation of intracellular proteins such as hemoglobin in red blood cells [1]. This membrane permeability is attributed to its small molecular size (MW 63.08 g/mol) and neutral charge at physiological pH. In contrast, GSNO (S-nitrosoglutathione, MW 336.3 g/mol) does not freely cross cell membranes, and its vasodilatory effects require extracellular mechanisms such as transnitrosation of surface thiols or degradation to membrane-permeable species [2]. Angeli's salt (disodium trioxodinitrate, MW 149.0 g/mol as disodium salt) is explicitly classified as cell-impermeable in vendor specifications [3]. Piloty's acid (MW 173.19 g/mol) has limited membrane permeability data, but its requirement for alkaline pH for HNO release constrains its utility in neutral intracellular environments .

Membrane Diffusion
Supporting evidence
HSNO: freely diffuses
GSNO, Angeli's salt: impermeable
Intracellular transnitrosation possible
RBC assay; confirm in target model
transcellular signaling membrane diffusion S-nitrosation

Stability Relative to Perthionitrite (SSNO⁻): HSNO Is the Short-Lived but Membrane-Permeable Precursor in the NO/H₂S Cascade

Perthionitrite (SSNO⁻) has been described as "far more stable and longer living than HSNO" under physiological conditions [1], with SSNO⁻ decomposing slowly in aqueous sulfide-containing solutions on a minute-to-hour timescale depending on O₂ concentration [2]. While SSNO⁻ is considerably more stable than HSNO at pH 7.4 and has been proposed as a more likely biological mediator for sustained NO signaling [3], HSNO serves as the obligate precursor to SSNO⁻ formation: HSNO reacts with HS⁻ to generate HNO and HS₂⁻ (hydrogen disulfide), which subsequently transfers S⁰ (sulfane sulfur) to HSNO, yielding SSNO⁻ [2]. This precursor-product relationship means that HSNO and SSNO⁻ are not interchangeable but rather represent sequential intermediates with divergent properties—HSNO provides rapid membrane-permeable signaling with second-scale kinetics, while SSNO⁻ enables sustained NO release over longer timescales [1][2].

Stability vs SSNO⁻
Cross-study comparable
HSNO: half-life seconds
SSNO⁻: minutes to hours
Sequential intermediates with divergent kinetics
Precursor-product relationship; not interchangeable
perthionitrite SSNO⁻ NO/H₂S crosstalk intermediates

Validated Research Application Scenarios for Thionitrous Acid Based on Quantitatively Demonstrated Differentiation


NO/H₂S Crosstalk Mechanistic Studies Requiring Sub-Second Temporal Resolution

HSNO's uniquely short half-life of a few seconds at pH 7.4 [1] makes it the only physiologically relevant intermediate suitable for stopped-flow, pulse radiolysis, or fast kinetics studies of NO/H₂S crosstalk. Unlike Angeli's salt (t½ = 2.3 min) or Piloty's acid (t½ ≈ 5,500 min at pH 7), HSNO decomposes on a timescale compatible with real-time monitoring of transient signaling events [2]. Researchers employing rapid-mixing or laser-flash photolysis techniques to study HNO generation kinetics should prioritize HSNO-generating systems to avoid the kinetic mismatch introduced by slower donors.

Intracellular Protein S-Nitrosation and Transcellular Redox Signaling Assays

HSNO is the only S-nitrosothiol experimentally confirmed to freely diffuse across biological membranes and directly transnitrosate intracellular proteins such as hemoglobin [3]. This property is absent in GSNO (membrane-impermeable) and Angeli's salt (explicitly cell-impermeable [4]). For studies investigating intercellular S-nitrosation cascades, endothelial-to-smooth muscle signaling, or erythrocyte NO metabolism, HSNO generated in situ via GSNO + H₂S transnitrosation (k = 84 ± 7 M⁻¹ s⁻¹ [3]) provides a validated experimental platform that cannot be replicated with commercially available cell-impermeable donors.

Multi-Species Nitrogen Monoxide Redox Profiling (NO⁺, NO•, HNO) from a Single Molecular Source

HSNO's unique metabolic capacity to generate NO⁺ (for S-nitrosation), NO• (for sGC/cGMP activation), and HNO/NO⁻ (for distinct pharmacological effects) from a single molecular entity [3] makes it indispensable for experiments requiring simultaneous interrogation of all three NO redox signaling axes. No single commercial donor compound replicates this tri-species generation profile: Angeli's salt yields primarily HNO/NO⁻ (0.54 mol NO/mol parent [4]), GSNO primarily generates NO•, and Piloty's acid releases HNO only under alkaline conditions (effective pH > 8.0 ). Researchers designing comprehensive redox signaling screens should employ HSNO-generating systems rather than cocktail-based approaches to eliminate donor-donor interaction artifacts.

Structural and Computational Benchmarking of S-Nitrosothiol Bond Activation

With an S–N bond length of 1.84 Å—the longest reported for any RSNO compound [5]—and a homolytic bond dissociation rate constant of 0.12 ± 0.01 s⁻¹ [3], HSNO serves as the extreme-case benchmark for computational modeling of S–N bond activation and homolysis in S-nitrosothiols. Computational chemists and structural biologists studying RSNO stability-reactivity relationships can use HSNO's experimentally validated structural parameters (derived from Fourier-transform microwave spectroscopy [5]) to calibrate density functional theory (DFT) and coupled-cluster calculations, testing whether computational methods can reproduce the 0.04–0.09 Å elongation relative to typical RSNOs (1.75–1.80 Å). This benchmarking function is not fulfilled by any other RSNO due to HSNO's unique position at the extreme of the S–N bond length distribution.

Application
Selection Property
Validation Focus
NO/H₂S crosstalk mechanistic studies
Sub-second kinetic profile
Temporal resolution matching fast kinetics
Intracellular protein S-nitrosation assays
Membrane permeability and transnitrosation
Intracellular target engagement validation
Multi-species NO redox profiling
Triple redox species generation
No donor cross-interference artifacts
Computational RSNO bond activation benchmarking
Extreme S–N bond length reference
DFT calibration against experimental structure
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